4-Imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one
CAS No.: 3846-12-6
Cat. No.: VC16260008
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3846-12-6 |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 4-imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C11H12N2O2/c1-11(2)9(12)13(10(14)15-11)8-6-4-3-5-7-8/h3-7,12H,1-2H3 |
| Standard InChI Key | ZGJZGEQQONOLPF-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(=N)N(C(=O)O1)C2=CC=CC=C2)C |
Introduction
Chemical Identity and Structural Features
4-Imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one belongs to the oxazolidinone class, characterized by a five-membered ring containing both oxygen and nitrogen atoms. Its IUPAC name, 4-imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one, reflects the substituents on the heterocyclic core: a phenyl group at position 3, dimethyl groups at position 5, and an imino moiety at position 4. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 3846-12-6 |
| Molecular Formula | |
| Molecular Weight | 204.22 g/mol |
| InChI | InChI=1S/C11H12N2O2/c1-11(2)9(12)13(10(14)15-11)8-6-4-3-5-7-8/h3-7,12H,1-2H3 |
| SMILES | CC1(C(=N)N(C(=O)O1)C2=CC=CC=C2)C |
The crystal structure features a planar oxazolidinone ring stabilized by intramolecular hydrogen bonding between the imino group and the carbonyl oxygen. This conformation enhances its reactivity in nucleophilic and electrophilic transformations .
Synthesis and Manufacturing Processes
Key Synthetic Pathways
The synthesis of 4-imino-5,5-dimethyl-3-phenyl-1,3-oxazolidin-2-one typically involves cyclization reactions using α-aminonitriles and carbonyldiimidazole (CDI). A representative protocol involves:
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Formation of Azolide Intermediate: Treatment of diethylphosphonoalkyl α-aminonitriles with CDI in dry tetrahydrofuran (THF) at 0°C yields an azolide intermediate .
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Base-Catalyzed Ring Closure: Addition of alkoxyamines or hydrazines induces cyclization, forming the oxazolidinone core. The reaction is monitored via infrared (IR) spectroscopy, with a characteristic carbonyl stretch at 1730–1740 cm⁻¹ .
Example Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| CDI | THF | 0°C | 30 min | 50–60% |
| Benzyloxyamine | THF | RT | 2 h | 55% |
Dimroth Rearrangement
Under basic conditions, the compound may undergo a Dimroth rearrangement, converting the 4-imino group into a 4-alkoxyimino configuration. This rearrangement is critical for accessing derivatives like 3-hydroxy-4-thioxo-oxazolidin-2-ones .
Structural and Spectroscopic Characterization
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1730 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=N stretch) .
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NMR Spectroscopy:
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: δ 1.40 (s, 6H, CH), δ 7.30–7.50 (m, 5H, Ph), δ 8.10 (s, 1H, NH).
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: δ 25.6 (CH), δ 125.8–130.2 (Ph), δ 155.4 (C=O), δ 162.1 (C=N).
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X-ray Crystallography
Crystallographic studies reveal a planar oxazolidinone ring with a dihedral angle of 12.5° between the phenyl group and the heterocycle. The imino group participates in intramolecular hydrogen bonding (), stabilizing the structure .
Reactivity and Chemical Behavior
Alkylation Reactions
The imino group acts as a nucleophile, enabling alkylation with electrophiles such as alkyl halides. For example, treatment with methyl iodide in the presence of lithium hexamethyldisilazide (LHMDS) at −78°C yields N-alkylated derivatives .
Hydrolysis Pathways
Controlled hydrolysis with lithium hydroxide (LiOH) or Dowex resin produces α-amino acids, highlighting its utility as a chiral auxiliary :
Applications in Organic Synthesis
Asymmetric Synthesis
The compound serves as a glycine equivalent in stereoselective alkylations. For instance, reaction with electrophilic olefins under phase-transfer catalysis (PTC) conditions affords enantiomerically enriched α-amino acids with >90% enantiomeric excess (ee) .
Heterocycle Construction
Reaction with dielectrophiles like acryloyl chloride generates fused heterocycles (e.g., pyrrolidinones), which are valuable in medicinal chemistry .
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